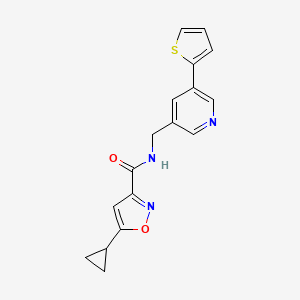

5-cyclopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-17(14-7-15(22-20-14)12-3-4-12)19-9-11-6-13(10-18-8-11)16-2-1-5-23-16/h1-2,5-8,10,12H,3-4,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXSITKDTMFRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common approach involves the formation of the isoxazole ring through a cyclization reaction of an α,β-unsaturated carbonyl compound with hydroxylamine. The thiophene and pyridine rings can be introduced through Suzuki-Miyaura cross-coupling reactions, which are known for their mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

5-cyclopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for studying protein-ligand interactions.

Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and molecular docking simulations.

Comparison with Similar Compounds

5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide ()

- Key Differences :

- The isoxazole ring in this analog is substituted with a methyl group at the 5-position instead of a cyclopropyl group.

- The aromatic substituent is a thiazol-2-yl group rather than a pyridinylmethyl-thiophene system.

- Thiazole (in the analog) vs. thiophene (in the target): Thiazole’s nitrogen atom may participate in hydrogen bonding, while thiophene’s sulfur contributes to π-π interactions with aromatic residues.

Aromatic System Variations

Compounds from Pharmacopeial Forum ()

- Examples :

- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate.

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.

- Key Differences: These analogs feature thiazole rings and complex stereochemistry, differing from the target compound’s pyridine-thiophene system. The presence of oxazolidinone and ureido groups suggests divergent pharmacological targets (e.g., protease inhibition vs. kinase modulation).

Structural and Property Comparison Table

*Calculated using ChemDraw/BioByte tools; actual values require experimental validation.

Biological Activity

5-Cyclopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide, also known as TRC-C988882, is a synthetic compound notable for its complex structure that includes a cyclopropyl group, an isoxazole moiety, and a thiophene-pyridine hybrid. This unique combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 325.4 g/mol. Its structural features are summarized in the following table:

| Structural Feature | Description |

|---|---|

| Cyclopropyl Group | Enhances reactivity and binding properties |

| Isoxazole Moiety | Potential for interaction with biological targets |

| Thiophene Ring | Contributes to electronic properties and biological activity |

| Pyridine Component | Known for diverse pharmacological effects |

Biological Activities

Research into the biological activity of this compound has indicated several potential mechanisms of action, primarily involving interactions with specific enzymes or receptors. The following sections summarize key findings related to its biological activities:

Antimicrobial and Antioxidant Properties

Compounds with similar structural motifs have been investigated for antimicrobial and antioxidant activities. For instance, derivatives containing isoxazole and thiophene rings have demonstrated significant antimicrobial effects against various pathogens . Although direct studies on TRC-C988882 are lacking, its structural analogs suggest potential in these areas.

Case Studies

- Dihydroorotate Dehydrogenase Inhibition : A related study on pyrazole derivatives indicated that modifications similar to those seen in TRC-C988882 could enhance DHODH inhibition, suggesting a pathway for further investigation into the compound's potential therapeutic applications .

- Antifungal Activity : Research on compounds with similar heterocyclic structures has shown promising antifungal activities, indicating that TRC-C988882 might exhibit similar effects against fungal pathogens .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with biological targets through:

- Binding to Enzymatic Sites : The structural features may facilitate binding to active sites of enzymes, modulating their activity.

- Receptor Interaction : Potential interactions with specific receptors could lead to downstream effects influencing various biochemical pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-cyclopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide with high purity?

- Methodology : Multi-step synthesis involving cyclopropane functionalization, thiophene-pyridine coupling, and isoxazole ring formation. Key steps include:

- Use of coupling agents (e.g., DCC or EDC) for amide bond formation .

- Solvent optimization (e.g., dichloromethane or dimethylformamide) to enhance reaction efficiency .

- Temperature control (e.g., 0–5°C for sensitive intermediates) to prevent side reactions .

- Quality Control : Thin-layer chromatography (TLC) for reaction monitoring and HPLC for final purity assessment (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl, thiophene, and pyridine ring integration .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₁₆H₁₄N₃O₂S) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline form .

Q. What preliminary assays are suitable for screening its biological activity?

- In Vitro Screening :

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .

- Receptor binding studies (e.g., GPCRs) with radioligand displacement protocols .

- Cell-Based Assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can contradictory data on its biological activity across studies be resolved?

- Strategies :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify false positives .

- Off-Target Profiling : Use proteome-wide approaches (e.g., affinity chromatography or thermal shift assays) to rule out nonspecific interactions .

- Species-Specific Models : Compare activity in human vs. rodent cell lines to address interspecies variability .

Q. What computational methods are effective for predicting its molecular targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or receptor libraries .

- QSAR Modeling : Correlate structural motifs (e.g., cyclopropyl, thiophene) with bioactivity using datasets from analogous isoxazole derivatives .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .

- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites for structural modification .

- LogP Adjustment : Introduce polar substituents (e.g., hydroxyl or amine groups) to reduce hydrophobicity .

Experimental Design & Data Analysis

Q. How should researchers design experiments to elucidate its mechanism of action?

- Stepwise Approach :

Target Identification : CRISPR-Cas9 knockout screens to identify essential genes for activity .

Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling cascades (e.g., MAPK or PI3K/AKT) .

In Vivo Validation : Use transgenic models (e.g., xenografts) to confirm target relevance .

Q. What statistical methods are recommended for analyzing dose-dependent effects?

- Tools :

- Nonlinear Regression : Fit data to Hill or Log-logistic equations (IC₅₀/EC₅₀ calculations) .

- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Software : GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.